

Foretinib: A Technical Guide to its Mechanism of Action

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Compound of Interest

Compound Name: *Foretinib*

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Abstract

Foretinib (GSK1363089, formerly XL880) is a potent, orally available, multi-kinase inhibitor that has been investigated for the treatment of various cancers. This technical guide provides an in-depth overview of the core mechanism of action of **Foretinib**, focusing on its molecular targets, the downstream cellular consequences of its inhibitory activity, and the experimental methodologies used to elucidate these functions. **Foretinib**'s primary targets are the MET (hepatocyte growth factor receptor) and VEGFR2 (vascular endothelial growth factor receptor 2) tyrosine kinases, key drivers of tumor growth, angiogenesis, and metastasis.[1][2][3][4] This document will detail its inhibitory profile, its impact on critical signaling pathways, and its effects on cancer cell biology, supported by quantitative data and visualizations of the underlying molecular interactions.

Introduction

The MET and VEGFR signaling pathways are frequently dysregulated in human cancers, contributing to tumor progression, invasion, and the formation of a supportive tumor microenvironment.[3][5] **Foretinib** was developed as a small molecule inhibitor to concurrently target these pathways, offering a dual approach to cancer therapy by inhibiting both tumor cell proliferation and angiogenesis.[5] It is an ATP-competitive inhibitor, binding to the kinase domain of its target receptors and preventing their phosphorylation and subsequent activation.

[6][7] Preclinical and clinical studies have demonstrated its anti-tumor activity in various cancer models, including ovarian, gastric, and renal cell carcinomas.[1][2][8]

Kinase Inhibition Profile

Foretinib exhibits a distinct kinase inhibition profile, with high potency against MET and VEGFR2. Its activity extends to other related receptor tyrosine kinases, contributing to its broad anti-tumor effects.

Table 1: In Vitro Kinase Inhibition Profile of Foretinib

Target Kinase	IC50 (nM)	Reference
MET	0.4	[9][10]
KDR (VEGFR2)	0.8 - 0.9	[9][10]
RON	3	[9][11]
Tie-2	1.1	[9]
VEGFR3/FLT4	2.8	[9]
FLT3	-	[5]
c-Kit	-	[9]
PDGFR β	-	[5]
AXL	-	[5]

Note: '-' indicates that while inhibition is reported, specific IC50 values were not consistently available across the reviewed literature.

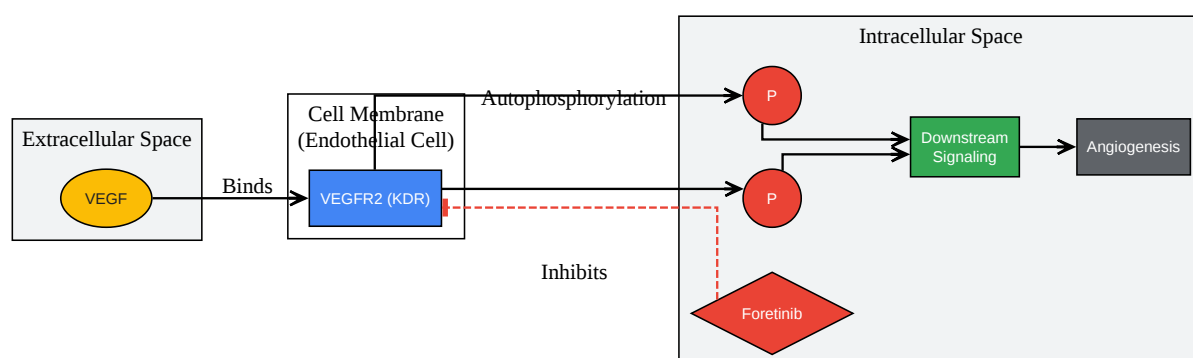
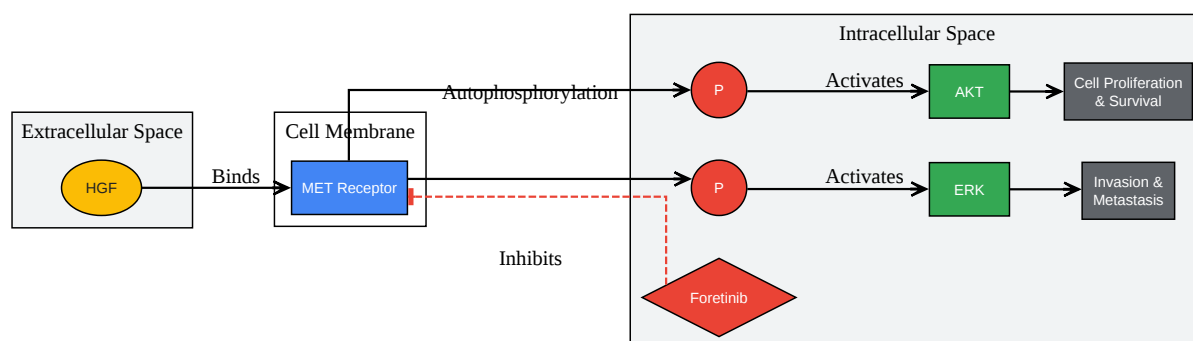
Core Mechanism of Action: Dual Inhibition of MET and VEGFR Signaling

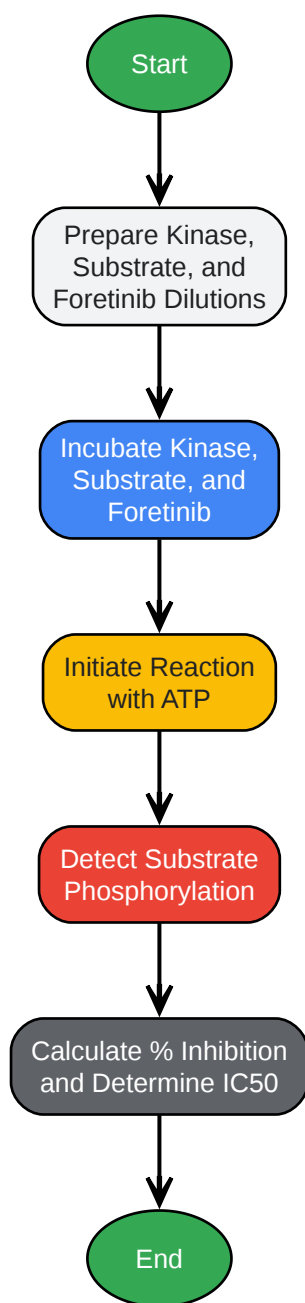
Foretinib's primary mechanism of action is the simultaneous inhibition of MET and VEGFR2 signaling pathways.

Inhibition of the MET Signaling Pathway

The HGF/MET signaling axis is a critical driver of cell proliferation, motility, invasion, and morphogenesis.[3] Dysregulation of this pathway, through MET amplification or mutation, is implicated in the progression of numerous cancers.[2]

Foretinib competitively binds to the ATP-binding pocket of the MET kinase domain, preventing its autophosphorylation upon HGF binding.[6] This blockade abrogates the recruitment and activation of downstream signaling effectors, including AKT and ERK.[2] The inhibition of these pathways leads to a reduction in tumor cell growth, survival, and invasion.[1][12]





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